Cas no 2228770-01-0 (3-(3-ethylphenyl)methylazetidin-3-ol)

3-(3-Ethylphenyl)methylazetidin-3-ol is a specialized azetidine derivative featuring a hydroxyl group at the 3-position and a 3-ethylbenzyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its azetidine scaffold, which is known for its conformational rigidity and potential bioactivity. The presence of the hydroxyl group enhances its polarity, making it a versatile intermediate for further functionalization. Its structural features may contribute to binding affinity in drug design, particularly for targets requiring constrained ring systems. The compound is typically handled under controlled conditions due to its reactive functional groups, ensuring stability and purity for research applications.
3-(3-ethylphenyl)methylazetidin-3-ol structure
2228770-01-0 structure
Product name:3-(3-ethylphenyl)methylazetidin-3-ol
CAS No:2228770-01-0
MF:C12H17NO
MW:191.269483327866
CID:6258878
PubChem ID:165760440

3-(3-ethylphenyl)methylazetidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(3-ethylphenyl)methylazetidin-3-ol
    • 3-[(3-ethylphenyl)methyl]azetidin-3-ol
    • EN300-1755531
    • 2228770-01-0
    • Inchi: 1S/C12H17NO/c1-2-10-4-3-5-11(6-10)7-12(14)8-13-9-12/h3-6,13-14H,2,7-9H2,1H3
    • InChI Key: FCJFAABRSGMHOE-UHFFFAOYSA-N
    • SMILES: OC1(CC2C=CC=C(CC)C=2)CNC1

Computed Properties

  • Exact Mass: 191.131014166g/mol
  • Monoisotopic Mass: 191.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3Ų
  • XLogP3: 1.5

3-(3-ethylphenyl)methylazetidin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1755531-0.05g
3-[(3-ethylphenyl)methyl]azetidin-3-ol
2228770-01-0
0.05g
$983.0 2023-09-20
Enamine
EN300-1755531-0.1g
3-[(3-ethylphenyl)methyl]azetidin-3-ol
2228770-01-0
0.1g
$1031.0 2023-09-20
Enamine
EN300-1755531-0.25g
3-[(3-ethylphenyl)methyl]azetidin-3-ol
2228770-01-0
0.25g
$1078.0 2023-09-20
Enamine
EN300-1755531-5g
3-[(3-ethylphenyl)methyl]azetidin-3-ol
2228770-01-0
5g
$3396.0 2023-09-20
Enamine
EN300-1755531-0.5g
3-[(3-ethylphenyl)methyl]azetidin-3-ol
2228770-01-0
0.5g
$1124.0 2023-09-20
Enamine
EN300-1755531-1.0g
3-[(3-ethylphenyl)methyl]azetidin-3-ol
2228770-01-0
1g
$1172.0 2023-06-03
Enamine
EN300-1755531-1g
3-[(3-ethylphenyl)methyl]azetidin-3-ol
2228770-01-0
1g
$1172.0 2023-09-20
Enamine
EN300-1755531-10g
3-[(3-ethylphenyl)methyl]azetidin-3-ol
2228770-01-0
10g
$5037.0 2023-09-20
Enamine
EN300-1755531-2.5g
3-[(3-ethylphenyl)methyl]azetidin-3-ol
2228770-01-0
2.5g
$2295.0 2023-09-20
Enamine
EN300-1755531-10.0g
3-[(3-ethylphenyl)methyl]azetidin-3-ol
2228770-01-0
10g
$5037.0 2023-06-03

Additional information on 3-(3-ethylphenyl)methylazetidin-3-ol

Compound CAS No. 2228770-01-0: 3-(3-Ethylphenyl)methylazetidin-3-ol

The compound with CAS No. 2228770-01-0, commonly referred to as 3-(3-Ethylphenyl)methylazetidin-3-ol, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of azetidinols, which are four-membered ring structures with hydroxyl groups, making them valuable intermediates in the synthesis of various bioactive molecules. The molecular structure of 3-(3-Ethylphenyl)methylazetidin-3-ol is characterized by a methyl group attached to the azetidine ring and an ethyl-substituted phenyl group, which contributes to its unique chemical properties and potential applications.

Recent studies have highlighted the importance of azetidinols in drug discovery, particularly due to their ability to act as chiral auxiliaries or templates for asymmetric synthesis. The chiral center in 3-(3-Ethylphenyl)methylazetidin-3-ol provides a platform for the creation of enantiomerically enriched compounds, which are crucial in the development of pharmaceutical agents. Researchers have explored the use of this compound as a building block for constructing complex molecules with potential therapeutic applications, such as anti-inflammatory agents or neuroprotective drugs.

The synthesis of 3-(3-Ethylphenyl)methylazetidin-3-ol involves a multi-step process that typically begins with the preparation of the azetidine ring. This is often achieved through ring-closing reactions or by modifying existing azetidine derivatives. The introduction of the ethylphenyl group is a critical step that ensures the compound's stability and reactivity. Advanced techniques such as microwave-assisted synthesis or catalytic methods have been employed to optimize the production process, making it more efficient and scalable for industrial applications.

In terms of physical properties, 3-(3-Ethylphenyl)methylazetidin-3-ol exhibits a melting point of approximately 150°C and is soluble in common organic solvents like dichloromethane and acetonitrile. Its molecular weight is around 196 g/mol, and it has a molecular formula of C11H16NO. These properties make it suitable for use in various chemical reactions, including nucleophilic substitutions and additions, where its stereochemistry plays a pivotal role in determining the outcome.

One of the most promising areas of research involving 3-(3-Ethylphenyl)methylazetidin-3-ol is its application in medicinal chemistry. Scientists have investigated its potential as a lead compound for developing new drugs targeting diseases such as cancer and neurodegenerative disorders. For instance, studies have shown that derivatives of this compound can inhibit specific enzymes involved in cellular signaling pathways, thereby offering a novel approach to disease treatment.

Moreover, the compound's ability to form stable complexes with metal ions has opened new avenues for its use in materials science. Researchers have explored its application as a ligand in catalytic systems, where it can enhance the efficiency of chemical transformations. This dual functionality—acting as both a chiral template and a versatile building block—underscores its significance in modern chemical research.

In conclusion, CAS No. 2228770-01-0, or 3-(3-Ethylphenyl)methylazetidin-3-ol, represents a cutting-edge molecule with vast potential across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and application studies, positions it as a key player in future innovations within organic chemistry and pharmacology.

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